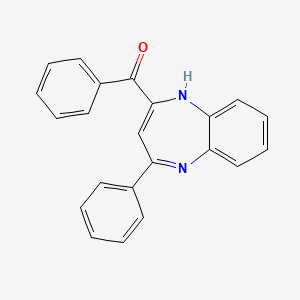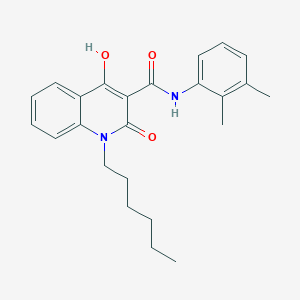
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is a stereoisomer of oxirane-2,3-dicarboxylate, characterized by its specific (2R,3S) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate typically involves the oxidative esterification of ethylene glycol in methanol. This process can be catalyzed by Au/ZnO catalysts, which have been shown to be highly effective. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of deposition-precipitation methods for catalyst preparation has been found to yield the highest conversion rates and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidative esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The catalysts used in these processes are typically supported on inert materials to enhance their stability and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert it into diols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: The major products are diacids.
Reduction: The major products are diols.
Substitution: The products depend on the nucleophile used but generally result in ring-opened derivatives.
Applications De Recherche Scientifique
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research has shown its potential in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, thereby altering their function. The pathways involved in these reactions include nucleophilic attack on the oxirane ring, leading to ring opening and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-2,3-Dimethyloxirane
- trans-2,3-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in stereoselective synthesis and other specialized applications .
Propriétés
Numéro CAS |
718617-86-8 |
|---|---|
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
dimethyl (2R,3S)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4+ |
Clé InChI |
KAGHUYFLGPUYKE-ZXZARUISSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@H](O1)C(=O)OC |
SMILES canonique |
COC(=O)C1C(O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)


![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)


![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
